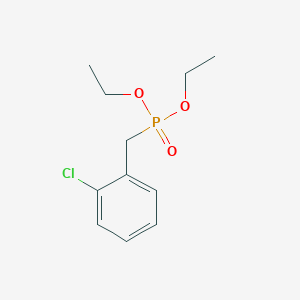

Diethyl 2-chlorobenzylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGLKJMZAVRUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501166 | |

| Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29074-98-4 | |

| Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2-Chlorobenzylphosphonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and properties of diethyl 2-chlorobenzylphosphonate, a key intermediate in organic synthesis and a valuable building block for the development of novel therapeutic agents. This document details the prevalent synthetic methodologies, presents key physical and spectral data in a structured format, and offers a detailed experimental protocol for its preparation.

Core Synthesis: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 2-chlorobenzyl chloride or bromide. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the desired phosphonate. The reactivity of the 2-chlorobenzyl halide follows the expected trend, with the bromide being more reactive than the chloride.

The general reaction scheme is as follows:

A key advantage of this method is the typically high yields and the relatively straightforward purification of the product.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize the key quantitative data for this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ClO₃P | N/A |

| Molecular Weight | 262.67 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 146 °C at 0.4 mmHg | [2] |

| Refractive Index | 1.5060 to 1.5140 | [2] |

Spectroscopic Data

The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

| ¹H NMR (500 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.37 | d | 7.5 | 1H, Ar-H |

| 7.31 | d | 7.5 | 1H, Ar-H |

| 7.19 – 7.09 | m | 2H, Ar-H | |

| 4.01 – 3.95 | m | 4H, OCH₂CH₃ | |

| 3.31 | d | 22.0 (JHP) | 2H, PCH₂ |

| 1.19 | t | 7.0 | 6H, OCH₂CH₃ |

Reference:[3]

| ¹³C NMR (125.4 MHz, CDCl₃) | ||

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| 134.29 | Ar-C | |

| 132.8 (d) | JCP = 9.0 | Ar-C |

| 130.9 (d) | JCP = 6.6 | Ar-C |

| 129.2 (d) | JCP = 3.0 | Ar-C |

| 127.0 (d) | JCP = 3.4 | Ar-C |

| 62.5 (d) | JCP = 6.5 | OCH₂CH₃ |

| 33.2 (d) | JCP = 135.1 | PCH₂ |

| 16.4 (d) | JCP = 5.8 | OCH₂CH₃ |

| ³¹P NMR | |

| Chemical Shift (δ, ppm) | Solvent |

| ~24-27 | CDCl₃ or DMSO-d₆ |

(Note: The ³¹P NMR chemical shift is an estimated value based on similar benzyl phosphonate compounds.[4][5])

| Wavenumber (cm⁻¹) | Assignment |

| ~2985 | C-H stretch (aliphatic) |

| ~1590, 1475, 1445 | C=C stretch (aromatic) |

| ~1250 | P=O stretch |

| ~1025 | P-O-C stretch |

| ~760 | C-Cl stretch |

(Note: IR data is predicted based on characteristic absorption frequencies for the functional groups present.)

| m/z | Proposed Fragment |

| 262/264 | [M]⁺ (Molecular ion) |

| 227 | [M - Cl]⁺ |

| 125/127 | [Cl-C₆H₄-CH₂]⁺ |

| 137 | [(EtO)₂P(O)]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

(Note: The presence of the chlorine isotope will result in characteristic M and M+2 peaks in a roughly 3:1 ratio.)

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Materials and Equipment:

-

2-Chlorobenzyl chloride (or bromide)

-

Triethyl phosphite

-

Anhydrous toluene (optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Vacuum distillation apparatus or silica gel for column chromatography

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with 2-chlorobenzyl chloride (1.0 equivalent). The flask is then flushed with an inert gas, such as nitrogen or argon.

-

Addition of Reagent: An excess of triethyl phosphite (1.5-2.0 equivalents) is added to the flask. The use of excess triethyl phosphite helps to drive the reaction to completion and can also serve as the solvent. Alternatively, an anhydrous high-boiling solvent like toluene can be used.[6]

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 120-160 °C) with vigorous stirring under an inert atmosphere.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[6] The reaction is typically complete within several hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.[6]

-

Purification: The crude product is then purified. Vacuum distillation is a common and effective method for purifying liquid phosphonates.[6] Alternatively, if the product is not readily distillable or contains impurities with similar boiling points, purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[6]

Expected Yield: 80-95%

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Experimental Setup

This diagram outlines the typical experimental setup for the Michaelis-Arbuzov reaction.

Caption: Experimental setup for the Michaelis-Arbuzov reaction.

References

An In-depth Technical Guide to Diethyl 2-chlorobenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Diethyl 2-chlorobenzylphosphonate (CAS No: 29074-98-4). This organophosphorus compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ClO₃P | [1][2] |

| Molecular Weight | 262.67 g/mol | [1][2] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 146 °C at 0.4 mmHg | [2] |

| Specific Gravity (20/20) | 1.20 | |

| Refractive Index | 1.51 | |

| Flash Point | 242 °C | |

| Purity | >98.0% (GC) | |

| Synonyms | (2-Chlorobenzyl)phosphonic Acid Diethyl Ester | [2] |

Experimental Protocols

The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction. This method is a cornerstone for creating carbon-phosphorus bonds.

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

This protocol details the synthesis of this compound from 2-chlorobenzyl chloride and triethyl phosphite. The reaction for the closely related 2,6-dichlorobenzyl derivative is well-documented and can be adapted for this synthesis.[3][4]

Materials:

-

2-chlorobenzyl chloride (or bromide)

-

Triethyl phosphite

-

Anhydrous toluene (optional, can be run neat)[5]

-

Inert gas (Nitrogen or Argon)

-

Standard reflux glassware (round-bottom flask, condenser)

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation setup or silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with 2-chlorobenzyl chloride (1.0 equivalent) and equipped with a reflux condenser and magnetic stir bar. The system is flushed with an inert gas like nitrogen.[3][6]

-

Addition of Reagent: An excess of triethyl phosphite (typically 1.5 to 3.0 equivalents) is added to the flask.[4] The use of excess phosphite helps drive the reaction to completion.[6] The reaction can be performed neat or with an anhydrous, high-boiling solvent like toluene.[5][6]

-

Reaction Conditions: The mixture is heated to reflux, typically between 120-160 °C, with vigorous stirring.[4][6] The reaction progress is monitored by Thin Layer Chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[6] Reaction times can vary from a few hours to overnight.[4]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.[3][6]

-

Purification: The crude product is purified to isolate the this compound. Two common methods are:

-

Vacuum Distillation: This is an effective method for purifying liquid phosphonates by separating the product from less volatile impurities.[4][6]

-

Column Chromatography: If distillation is not suitable, the crude product can be purified on a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate.[3][6]

-

Protocol 2: Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, standard spectroscopic methods are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are used to confirm the structure of the compound.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups.

Experimental Workflow and Logic

The synthesis and purification of this compound follow a logical progression from starting materials to the final, pure product. This workflow is visualized below.

Caption: Synthesis and purification workflow for this compound.

Applications in Research

This compound is primarily used as a reagent in organic synthesis. Its most notable application is in the Horner-Wadsworth-Emmons (HWE) reaction , where it serves as a precursor to a phosphonate carbanion. This carbanion reacts with aldehydes and ketones to form alkenes, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The presence of the 2-chloro substituent can influence the reactivity and electronic properties of the molecule, making it a specific tool for synthetic chemists.

References

Diethyl 2-chlorobenzylphosphonate: A Technical Guide for Researchers

CAS Number: 29074-98-4

Chemical Formula: C₁₁H₁₆ClO₃P

Molecular Weight: 262.67 g/mol

This technical guide provides an in-depth overview of Diethyl 2-chlorobenzylphosphonate, a compound of interest for researchers, scientists, and drug development professionals. The information presented herein is a compilation of available data on its synthesis, properties, and potential biological applications, with a focus on its role in antimicrobial and anticancer research.

Physicochemical and Spectroscopic Data

While experimentally determined data for this compound is limited in publicly available literature, the following tables summarize key physicochemical properties and predicted spectroscopic data. These predictions are based on the analysis of structurally similar compounds, particularly other substituted benzylphosphonates.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | diethyl (2-chlorobenzyl)phosphonate |

| Synonyms | (2-Chlorobenzyl)phosphonic Acid Diethyl Ester |

| Appearance | Colorless to Almost colorless clear liquid |

| Purity | >98.0% (by GC, as offered by commercial suppliers) |

| Boiling Point | 146 °C (predicted) |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Ar-H: 7.2-7.5 ppm (m, 4H)CH₂-P: ~3.4-3.7 ppm (d, 2H, JHP ≈ 22 Hz)O-CH₂: ~4.0-4.2 ppm (dq, 4H)O-CH₂-CH₃: ~1.2-1.4 ppm (t, 6H) |

| ¹³C NMR | Ar-C (C-Cl): ~134 ppm (d)Ar-C (CH): ~127-132 ppm (d)Ar-C (C-CH₂): ~130 ppm (d)CH₂-P: ~33 ppm (d, ¹JCP ≈ 138 Hz)O-CH₂: ~62 ppm (d)O-CH₂-CH₃: ~16 ppm (d) |

| ³¹P NMR | ~24-26 ppm (referenced to 85% H₃PO₄) |

| FT-IR (cm⁻¹) | ~2980: C-H stretch (alkyl)~1250: P=O stretch~1030: P-O-C stretch~750-850: C-Cl stretch |

| Mass Spec. | Molecular Ion (M⁺): m/z = 262 (for ³⁵Cl), 264 (for ³⁷Cl)Key Fragments: Loss of ethoxy group, cleavage of the benzyl-phosphonate bond. |

Synthesis of this compound

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction .[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 2-chlorobenzyl chloride or bromide.[1]

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is a generalized procedure and may require optimization.

Materials:

-

2-chlorobenzyl bromide (or chloride)

-

Triethyl phosphite

-

Anhydrous toluene (optional, as the reaction can be run neat)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with 2-chlorobenzyl bromide (1.0 equivalent). The flask is then flushed with an inert gas (Nitrogen or Argon).

-

Addition of Reagent: An excess of triethyl phosphite (1.2 to 2.0 equivalents) is added to the flask. The use of excess triethyl phosphite can help drive the reaction to completion and can also serve as the solvent. Alternatively, an anhydrous high-boiling solvent like toluene can be used.[2]

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 110-160 °C) with vigorous stirring under an inert atmosphere for 4-6 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The toluene (if used) and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.[2]

-

Purification: The crude product is purified by silica gel column chromatography. The product is eluted with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure this compound as a colorless to pale yellow oil.[2]

Potential Applications in Drug Development

While specific research on this compound is limited, the broader class of benzylphosphonates has shown significant promise in several therapeutic areas.

Antimicrobial Activity

Substituted diethyl benzylphosphonates have demonstrated notable activity against various bacterial strains, including Escherichia coli.[3] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and ultimately cell death.[3] The presence of the chloro substituent on the benzyl ring may influence the lipophilicity and electronic properties of the molecule, potentially affecting its antimicrobial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a general method for determining the MIC of a compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

Procedure:

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared and diluted in MHB to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in MHB in a 96-well plate.

-

Inoculation and Incubation: 100 µL of the bacterial inoculum is added to each well containing the compound dilutions. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included. The plate is incubated at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[2]

Anticancer Activity and Enzyme Inhibition

Organophosphonates are recognized for their ability to act as mimics of the tetrahedral transition states of substrate hydrolysis, making them effective inhibitors of various enzymes, particularly hydrolases like proteases and lipases.[4][5] Benzylphosphonates have also been identified as inhibitors of enzymes such as autotaxin, which is implicated in cancer invasion and metastasis.[6] The cytotoxic effects of benzylphosphonate derivatives against various cancer cell lines have been reported, suggesting their potential as anticancer agents.[4][5][7]

The proposed mechanism for enzyme inhibition by phosphonates often involves their structural similarity to the transition state of the enzymatic reaction, allowing them to bind tightly to the active site and block substrate access. This can be either competitive or non-competitive inhibition, depending on the specific enzyme and inhibitor.

Conclusion

This compound is a readily synthesizable organophosphorus compound with significant potential for applications in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. While direct experimental data on this specific compound is limited, the well-documented biological activities of the broader class of benzylphosphonates provide a strong rationale for its further investigation. The experimental protocols and data presented in this guide offer a foundational framework for researchers to explore the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl and naphthalene methylphosphonic acid inhibitors of autotaxin with anti-invasive and anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic data of Diethyl 2-chlorobenzylphosphonate (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of Diethyl 2-chlorobenzylphosphonate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on analogous compounds, alongside detailed experimental protocols for obtaining such data. For comparative purposes, experimental data for the closely related compound, Diethyl benzylphosphonate, is also provided.

Spectroscopic Data

The structural elucidation of a synthesized compound like this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons and their neighboring atoms. The predicted ¹H NMR data for this compound is presented below, along with the experimental data for Diethyl benzylphosphonate for comparison.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Diethyl benzylphosphonate | Predicted Multiplicity |

| Ar-H | ~7.2 - 7.5 | 7.32 - 7.43 | Multiplet (m) |

| CH₂-P | ~3.4 - 3.7 | 3.12 | Doublet (d) |

| O-CH₂ | ~4.0 - 4.2 | 4.20 - 4.27 | Doublet of Quartets (dq) |

| O-CH₂-CH₃ | ~1.2 - 1.4 | 1.43 - 1.47 | Triplet (t) |

Data for Diethyl benzylphosphonate sourced from reference[1]. Predicted data for this compound is based on analogous compounds[2].

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR data for this compound and experimental data for Diethyl benzylphosphonate are summarized below.

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Diethyl benzylphosphonate | Predicted Multiplicity |

| Ar-C (C-Cl) | ~135 | - | Doublet (d) |

| Ar-C (C-CH₂) | ~130 | 132.14 | Doublet (d) |

| Ar-C (CH) | ~128 - 132 | 129.41, 129.31, 128.93 | Doublet (d) |

| CH₂-P | ~33 | 33.27 | Doublet (d) |

| O-CH₂ | ~62 | 62.55 | Doublet (d) |

| O-CH₂-CH₃ | ~16 | 16.56 | Doublet (d) |

Data for Diethyl benzylphosphonate sourced from reference[1]. Predicted data for this compound is based on analogous compounds[2].

³¹P NMR Spectroscopy

³¹P NMR is a specialized NMR technique that is highly sensitive to the chemical environment of the phosphorus atom.

Table 3: ³¹P NMR Spectroscopic Data

| Compound | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) for Diethyl benzylphosphonate |

| This compound | ~23-26 | - |

| Diethyl benzylphosphonate | - | 25.93 |

Data for Diethyl benzylphosphonate sourced from reference[1]. The predicted shift for this compound is based on the value for the unsubstituted analog and the expected electronic effects of the chlorine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Diethyl benzylphosphonate |

| C-H (aromatic) | ~3050 - 3150 | Not specified |

| C-H (aliphatic) | ~2850 - 3000 | Not specified |

| C=C (aromatic) | ~1450 - 1600 | Not specified |

| P=O | ~1250 | Not specified |

| P-O-C | ~1020 - 1050 | Not specified |

| C-Cl | ~700 - 800 | Not specified |

Predicted data is based on characteristic absorption bands for the respective functional groups[3].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.

Table 5: Mass Spectrometry Data

| Analysis | Predicted m/z for this compound |

| Molecular Ion (M⁺) | Expected at m/z = 262 (for ³⁵Cl) |

| Isotope Peaks | Prominent peaks at M+2 due to the presence of the chlorine isotope (³⁷Cl) |

The molecular weight of this compound is 262.67 g/mol [4]. The predicted mass spectrometry data is based on this molecular weight[2].

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] The final volume should be around 0.6-0.7 mL.[6]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire a standard one-dimensional spectrum.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals.

-

For ³¹P NMR, use a broadband probe tuned to the phosphorus frequency, with proton decoupling.[7]

-

Process the acquired data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.[2]

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[8]

Infrared (IR) Spectroscopy

Sample Preparation

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[2]

-

Solid Film: If the compound is a solid, dissolve a small amount in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.[2]

Data Acquisition

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Sample Preparation

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[2]

Data Acquisition

-

Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).[2]

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and any fragment ions.[2]

-

Analyze the data to identify the molecular ion peak and the characteristic isotopic pattern.[9]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 4. biocompare.com [biocompare.com]

- 5. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 6. uwyo.edu [uwyo.edu]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Synthesis of Diethyl 2-chlorobenzylphosphonate via the Michaelis-Arbuzov Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethyl 2-chlorobenzylphosphonate, a valuable organophosphorus compound, utilizing the Michaelis-Arbuzov reaction. This well-established method offers an efficient pathway for the formation of a carbon-phosphorus bond, crucial for the development of various therapeutic agents and research chemicals. This document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data to support professionals in medicinal chemistry and drug development.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, 2-chlorobenzyl chloride. The reaction proceeds via a phosphonium salt intermediate, which subsequently undergoes dealkylation to yield the final phosphonate product.[1][3] Discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov, this reaction is a cornerstone for the synthesis of phosphonates, phosphinates, and phosphine oxides.[1][3]

The general scheme for the synthesis of this compound is as follows:

2-Chlorobenzyl chloride + Triethyl phosphite → this compound + Ethyl chloride

Reaction Mechanism

The Michaelis-Arbuzov reaction is initiated by the S_N2 attack of the nucleophilic phosphorus atom in triethyl phosphite on the electrophilic carbon of 2-chlorobenzyl chloride. This initial step forms a quaternary phosphonium salt intermediate. Subsequently, the displaced chloride ion attacks one of the ethyl groups of the phosphonium salt in a second S_N2 reaction, leading to the formation of the thermodynamically stable pentavalent phosphonate and a molecule of ethyl chloride.[1][4]

Caption: Michaelis-Arbuzov reaction mechanism for this compound synthesis.

Quantitative Data

The following tables summarize key quantitative data for the reactants and the product, along with typical reaction conditions for the synthesis of related benzylphosphonates.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | Liquid |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Liquid |

| This compound | C₁₁H₁₆ClO₃P | 262.66 | Colorless Oil[5] |

Table 2: Typical Michaelis-Arbuzov Reaction Conditions for Benzylphosphonates [4][6]

| Parameter | Value | Notes |

| Stoichiometry (Phosphite:Halide) | 1.5 - 2.0 equivalents | Excess phosphite drives the reaction to completion and can act as a solvent.[7] |

| Solvent | Toluene or neat | Anhydrous, high-boiling point solvents are suitable.[7] |

| Temperature | 120 - 160 °C | The reaction often requires heating to reflux.[7][8] |

| Reaction Time | 4 - 24 hours | Dependent on halide reactivity (I > Br > Cl) and temperature.[6] |

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on standard Michaelis-Arbuzov reaction conditions for benzyl halides.[7][9] Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

2-Chlorobenzyl chloride

-

Triethyl phosphite

-

Anhydrous toluene (optional)

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Vacuum distillation apparatus or silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chlorobenzyl chloride (1.0 equivalent). The flask should be under an inert atmosphere of nitrogen or argon.[4][9]

-

Addition of Reagent: Add an excess of triethyl phosphite (1.5 to 2.0 equivalents). The reaction can be performed neat or with an anhydrous solvent like toluene to aid in temperature control.[6][7]

-

Reaction Conditions: Heat the mixture to reflux (typically 120-160 °C) with vigorous stirring.[4][7] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[7]

-

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.[6]

-

Purification: Remove the excess triethyl phosphite and any solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.[4][6][7]

Characterization:

The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods. The following data has been reported for the target compound:

-

¹H NMR (500 MHz, CDCl₃): δ 7.37 (d, J = 7.5 Hz, 1H), 7.31 (d, J = 7.5 Hz, 1H), 7.19 – 7.09 (m, 2H), 4.01 – 3.95 (m, 4H), 3.31 (d, J = 22.0 Hz, 2H), 1.19 (t, J = 7.0 Hz, 6H).[5]

-

¹³C NMR (125.4 MHz, CDCl₃): δ 134.29.[5]

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Optimization

Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors:

-

Insufficient Reaction Temperature or Time: The classical reaction often requires high temperatures. Monitoring the reaction to completion is crucial.[8]

-

Impure Trialkyl Phosphite: Phosphites can oxidize or hydrolyze during storage, which reduces their nucleophilicity. Using freshly distilled trialkyl phosphite is recommended.[8]

-

Steric Hindrance: Significant steric bulk on either the phosphite or the alkyl halide can slow the S_{N}2 reaction.[10]

To optimize the reaction, consider the following:

-

Use of Catalysts: Lewis acids can mediate the Michaelis-Arbuzov reaction at room temperature, providing a milder alternative to high heat.[11]

-

Excess Reagent: Using an excess of the more volatile component, typically the trialkyl phosphite, can help drive the reaction to completion.[10]

This guide provides a foundational understanding and practical framework for the synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. Michaelis-Arbuzov_reaction [chemeurope.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Arbuzov Reaction [organic-chemistry.org]

Structure elucidation of Diethyl 2-chlorobenzylphosphonate

An In-depth Technical Guide to the Structure Elucidation of Diethyl 2-chlorobenzylphosphonate

This guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation required for the complete structure elucidation of this compound. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and in-depth spectroscopic characterization of the target molecule.

Physicochemical Properties

This compound is an organophosphorus compound whose structure is confirmed through a combination of spectroscopic techniques. A summary of its key identifiers and properties is presented below.

| Property | Value | Reference |

| Chemical Name | Diethyl (2-chlorobenzyl)phosphonate | [1] |

| CAS Number | 29074-98-4 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClO₃P | [1][3] |

| Molecular Weight | 262.67 g/mol | [1][3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Purity | >98.0% (GC) | |

| IUPAC Name | diethyl (2-chlorobenzyl)phosphonate | [1] |

| InChI Key | GKGLKJMZAVRUQO-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and efficient method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction.[4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 2-chlorobenzyl chloride.[5] The reaction proceeds via a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced chloride ion to yield the final phosphonate product and ethyl chloride.[5]

Logical Workflow for Synthesis and Purification

References

Chemical Reactivity Profile of Diethyl 2-chlorobenzylphosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of Diethyl 2-chlorobenzylphosphonate, a versatile organophosphorus compound with significant applications in synthetic organic chemistry and potential relevance in drug discovery. The document details its primary synthesis route, the Michaelis-Arbuzov reaction, and its key application in carbon-carbon bond formation via the Horner-Wadsworth-Emmons (HWE) reaction. Furthermore, this guide explores its potential biological activity, particularly as an antimicrobial agent, elucidating the proposed mechanism of action involving oxidative stress and DNA damage. Quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways and biological processes are presented to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No: 29074-98-4) is an organophosphonate ester characterized by a diethyl phosphonate group attached to a benzyl moiety substituted with a chlorine atom at the ortho position.[1][2] This class of compounds is of considerable interest due to the stability of the carbon-phosphorus bond and the synthetic versatility offered by the phosphonate group.[3] this compound serves as a key intermediate in various organic transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction, for the synthesis of stilbenes and other unsaturated compounds.[4] Moreover, benzylphosphonate derivatives have garnered attention for their potential biological activities, including antimicrobial and anticancer properties.[5][6] This guide aims to provide a detailed chemical reactivity profile of this compound, encompassing its synthesis, key reactions, and biological implications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursors is provided in Table 1.

Table 1: Physicochemical Data of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Refractive Index |

| This compound | C₁₁H₁₆ClO₃P | 262.67[2] | Colorless to almost colorless clear liquid[2] | 146 / 0.4 mmHg[2] | 1.5060 - 1.5140[2] |

| 2-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | Liquid | 197-198 | 1.5630 |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Colorless liquid | 156 | 1.4130 |

Chemical Synthesis

The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction .[7][8] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 2-chlorobenzyl chloride. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[7]

Michaelis-Arbuzov Reaction: Synthesis Workflow

Caption: Michaelis-Arbuzov synthesis of this compound.

Experimental Protocol: Michaelis-Arbuzov Synthesis

Materials:

-

2-Chlorobenzyl chloride

-

Triethyl phosphite

-

Anhydrous toluene (optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Vacuum distillation apparatus

Procedure:

-

A dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet is charged with 2-chlorobenzyl chloride (1.0 equivalent).[7]

-

An excess of triethyl phosphite (1.5-2.0 equivalents) is added to the flask. The reaction can be performed neat or in a high-boiling anhydrous solvent like toluene.[7]

-

The reaction mixture is heated to 120-160 °C with vigorous stirring under an inert atmosphere.[7]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[7] The reaction is typically complete within several hours.[7]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.[7]

-

The crude product is purified by vacuum distillation to yield this compound as a colorless oil.[7][8]

Typical Yield: 85-95% (reported for similar benzylphosphonates).[4]

Chemical Reactivity

The primary utility of this compound in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction .[4] This reaction provides a reliable method for the formation of alkenes, typically with high (E)-stereoselectivity.[4][9]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the deprotonation of the phosphonate at the α-carbon to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to form an alkene and a water-soluble phosphate byproduct.[9][10]

Horner-Wadsworth-Emmons Reaction: Logical Workflow

Caption: Key steps in the Horner-Wadsworth-Emmons olefination reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Benzaldehyde

This protocol is a general guideline for the HWE reaction using this compound and can be adapted for other aldehydes and ketones.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Syringes

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.[11]

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.[11]

-

Cool the resulting solution of the phosphonate anion to 0 °C.

-

Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired alkene.

Biological Activity Profile

Substituted diethyl benzylphosphonates have demonstrated notable antimicrobial activity against various bacterial strains, including Escherichia coli.[6] While specific data for the 2-chloro isomer is limited, the general class of compounds is believed to exert its effect through the induction of oxidative stress and subsequent DNA damage.[6][12]

Proposed Antimicrobial Mechanism of Action

The proposed mechanism involves the generation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage to cellular components, including DNA, ultimately resulting in cell death.[6][13]

Caption: Proposed mechanism of antimicrobial action.

Antimicrobial Activity Data

The antimicrobial efficacy of diethyl benzylphosphonate derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Table 2 summarizes the Minimum Inhibitory Concentration (MIC) values of various diethyl benzylphosphonate derivatives against different strains of E. coli. Lower MIC values indicate higher antibacterial potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Diethyl Benzylphosphonate Derivatives against E. coli [14]

| Compound ID | Substituent at Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) | E. coli R3 (MIC in µg/mL) | E. coli R4 (MIC in µg/mL) |

| 1 | -H | 125 | 125 | 250 | 500 |

| 2 | 4-B(pin) | 125 | 125 | 250 | 500 |

| 3 | 4-B(OH)₂ | 62.5 | 62.5 | 125 | 250 |

| 4 | 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 | >1000 | >1000 |

Spectroscopic Data

Table 3: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.2-7.5 | m | - | Aromatic-H |

| 4.0-4.2 | m | - | O-CH₂ | |

| 3.3-3.5 | d | J(P,H) ≈ 22 | P-CH₂ | |

| 1.2-1.4 | t | J(H,H) ≈ 7 | CH₃ | |

| ¹³C NMR | 134-136 | d | J(P,C) ≈ 6-8 | C-Cl |

| 128-132 | m | - | Aromatic-C | |

| 62-64 | d | J(P,C) ≈ 6-7 | O-CH₂ | |

| 33-35 | d | J(P,C) ≈ 138-140 | P-CH₂ | |

| 16-17 | d | J(P,C) ≈ 5-6 | CH₃ | |

| ³¹P NMR | 22-26 | s | - | P |

Note: Predicted values are based on data for diethyl benzylphosphonate and related substituted analogs. Actual shifts may vary depending on the solvent and experimental conditions.[15][16]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).[17]

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile. Its synthesis via the Michaelis-Arbuzov reaction is efficient and high-yielding. Its primary application in the Horner-Wadsworth-Emmons reaction allows for the stereoselective synthesis of (E)-alkenes, making it a useful tool in organic synthesis. Furthermore, the emerging data on the antimicrobial properties of the broader class of benzylphosphonates suggests potential avenues for future research and development in the field of medicinal chemistry. This guide provides a foundational understanding of the chemical reactivity and potential applications of this compound for researchers and scientists.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 29074-98-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. chemicalbook.com [chemicalbook.com]

Diethyl 2-Chlorobenzylphosphonate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-chlorobenzylphosphonate is a versatile organophosphorus compound with applications in organic synthesis, including the Horner-Wadsworth-Emmons reaction, and as a precursor for various biologically active molecules. As with any chemical reagent, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in experimental and developmental settings. This in-depth technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound, based on available data for the compound and related organophosphorus esters.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | Diethyl (2-chlorobenzyl)phosphonate |

| Synonyms | (2-Chlorobenzyl)phosphonic acid diethyl ester |

| CAS Number | 29074-98-4 |

| Molecular Formula | C₁₁H₁₆ClO₃P |

| Molecular Weight | 262.67 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 146 °C at 0.4 mmHg |

| Refractive Index | 1.5060 to 1.5140 |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from general knowledge of organophosphorus compounds and data from related benzylphosphonates. The compound is generally considered to be stable under normal laboratory conditions. However, it can be susceptible to degradation under certain environmental stresses.

Hydrolytic Stability

The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis of phosphonate esters typically proceeds in a stepwise manner, first yielding the monoester and then the corresponding phosphonic acid.

Studies on the acidic hydrolysis of related diethyl α-hydroxybenzylphosphonates have shown that the reaction follows a two-step protocol, with the rate being influenced by the substituents on the phenyl ring[1]. Electron-withdrawing groups, such as the chloro group in the ortho position of this compound, are expected to facilitate hydrolysis compared to the unsubstituted benzylphosphonate[1]. The proposed hydrolytic degradation pathway is illustrated in the diagram below.

Oxidative Stability

Limited information is available regarding the oxidative stability of this compound. However, organophosphorus compounds can be susceptible to oxidation, potentially leading to the cleavage of the C-P bond and the formation of phosphate byproducts. Exposure to strong oxidizing agents should be avoided.

Thermal Stability

Organophosphorus esters can undergo thermal decomposition. For many, the initial degradation step involves the elimination of a phosphorus acid[2]. Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and oxides of phosphorus are expected to be formed.

Photostability

No specific photostability studies on this compound were found. However, as a general precaution for organic compounds, prolonged exposure to light, especially UV light, should be avoided to prevent potential degradation.

Proposed Degradation Pathways

Based on the chemical structure and the known reactivity of related compounds, the following diagram illustrates the potential degradation pathways for this compound under hydrolytic conditions.

Caption: Proposed pathway for the hydrolysis of this compound.

Recommended Storage Conditions

To maintain the quality and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and product information.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable, though some suppliers recommend storage at <15°C. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen. |

| Container | Keep in a tightly sealed container. Polyethylene or polypropylene containers are suitable. |

| Light Exposure | Store in a dark place to protect from light. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should be designed to evaluate its stability under various stress conditions. The following protocols are based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances and products[3][4][5] and OECD guidelines for the testing of chemicals[6][7].

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.

1. Hydrolytic Stability:

-

Protocol: Dissolve a known concentration of this compound in aqueous solutions of different pH (e.g., pH 2, pH 7, and pH 10).

-

Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 2 weeks).

-

Analysis: At specified time points, withdraw samples and analyze for the parent compound and degradation products using a stability-indicating analytical method (e.g., HPLC with UV detection or GC-MS).

2. Oxidative Stability:

-

Protocol: Dissolve the compound in a suitable solvent and treat with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Conditions: Store the solution at room temperature for a defined period.

-

Analysis: Monitor the degradation of the parent compound and the formation of byproducts over time.

3. Thermal Stability:

-

Protocol: Subject a solid sample of the compound to elevated temperatures (e.g., 80°C, 100°C) in a controlled environment.

-

Conditions: Maintain the temperature for a specified duration.

-

Analysis: Analyze the sample before and after heating to assess for degradation. Thermogravimetric analysis (TGA) can also be employed to determine the decomposition temperature.

4. Photostability:

-

Protocol: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Conditions: Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Include a dark control sample stored under the same conditions but protected from light. Analyze both samples for degradation.

The following diagram outlines a general workflow for conducting stability testing.

Caption: A workflow diagram for conducting stability testing of a chemical substance.

Conclusion

This compound is a stable compound under recommended storage conditions. Key factors to control for maintaining its integrity are moisture, light, and high temperatures. Hydrolysis is a likely degradation pathway, particularly under acidic or basic conditions. For researchers and professionals in drug development, adherence to the storage guidelines and, where necessary, the implementation of a stability testing program based on established protocols, will ensure the reliability and consistency of results obtained using this important chemical intermediate.

References

- 1. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

Diethyl 2-chlorobenzylphosphonate: A Comprehensive Technical Guide to Handling and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of Diethyl 2-chlorobenzylphosphonate. The content herein is intended for qualified professionals in research and development environments. This document outlines the known hazards, necessary precautions, and relevant physical and chemical properties to ensure safe laboratory practices.

Chemical Identification and Properties

Summarized below are the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 29074-98-4[1] |

| Molecular Formula | C₁₁H₁₆ClO₃P[1][2][3] |

| Molecular Weight | 262.67 g/mol [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid[1][4][5] |

| Boiling Point | 146°C at 0.4 mmHg[1][5] |

| Refractive Index | 1.5060 to 1.5140[1] |

| Storage Temperature | Room temperature; recommended to be stored in a cool, dark place (<15°C)[1][5] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[6] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation[6] |

| Acute Toxicity, Oral | - | H302: Harmful if swallowed[6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Emergency Procedures

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical attention.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and oxides of phosphorus.

-

Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for cleaning up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Protocols: Application in Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high E-stereoselectivity.[7] The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone.[7]

General Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization based on the specific substrate and desired product.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

A strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))

-

Aldehyde or ketone

-

Anhydrous reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Preparation of the Phosphonate Anion:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi).

-

Slowly add the strong base (1.0-1.2 equivalents) to the solution while stirring.

-

Allow the mixture to stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with the Carbonyl Compound:

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous solvent.

-

Slowly add the solution of the carbonyl compound to the pre-formed phosphonate anion solution via a syringe or dropping funnel.

-

Allow the reaction to stir at the appropriate temperature until completion (monitoring by Thin Layer Chromatography (TLC) is recommended). The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

-

Visualized Workflows

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Horner-Wadsworth-Emmons Reaction Pathway

Caption: Simplified signaling pathway of the Horner-Wadsworth-Emmons reaction.

References

- 1. This compound | 29074-98-4 [chemicalbook.com]

- 2. Diethyl (2-Chlorobenzyl)phosphonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. biocompare.com [biocompare.com]

- 4. Diethyl (2-Chlorobenzyl)phosphonate | 29074-98-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Diethyl (2-Chlorobenzyl)phosphonate | 29074-98-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Diethyl (2-chloroethyl)phosphonate | C6H14ClO3P | CID 25250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to Diethyl 2-chlorobenzylphosphonate: Commercial Availability, Synthesis, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Organophosphonates are a versatile class of compounds characterized by a stable carbon-phosphorus (C-P) bond, making them of significant interest in medicinal chemistry and materials science.[1] Their structural similarity to phosphates, combined with enhanced stability against hydrolysis, makes them attractive candidates for developing enzyme inhibitors and therapeutic agents.[2] Diethyl 2-chlorobenzylphosphonate (CAS No: 29074-98-4), a member of this family, serves as a valuable reagent in synthetic organic chemistry, particularly in carbon-carbon bond-forming reactions like olefination.[1] This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on its emerging role in antimicrobial research.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[3][4] Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 29074-98-4 | [3] |

| Molecular Formula | C₁₁H₁₆ClO₃P | [3][5] |

| Molecular Weight | 262.67 g/mol | [3][5] |

| IUPAC Name | diethyl [(2-chlorophenyl)methyl]phosphonate | [3] |

| Synonyms | (2-Chlorobenzyl)phosphonic Acid Diethyl Ester | [3][4] |

| Purity | ≥98.0% (GC) | [3][4] |

| Boiling Point | 146°C | [3] |

| SMILES | CCOP(=O)(CC1=CC=CC=C1Cl)OCC | [3] |

| InChI Key | GKGLKJMZAVRUQO-UHFFFAOYSA-N | [3] |

Commercial Availability

This compound is readily available from several chemical suppliers, catering to research and development needs. The following table summarizes offerings from various vendors. Prices are subject to change and should be verified on the supplier's website.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| TCI America | D5265 | ≥98.0% (GC) | 1 g | $96.00 |

| ≥98.0% (GC) | 5 g | $149.13 - $447.38 (Range) | ||

| Aladdin Scientific | D399462 | ≥98% | 25 g | $1,133.90 |

| Capot Chemical Co.,Ltd. | - | 98% (Min, HPLC) | 100g; 1kg; 5kg; 10kg; 25kg; 50kg | Request Quote |

| Fuxin Pharmaceutical | - | 99% | 1kg; 25kg; or larger | Request Quote |

| Henan Alfa Chemical Co., Ltd. | - | 97%+ | 25g; 100g; 500g; 1kg; 25kg | Request Quote |

Data compiled from multiple sources, including Fisher Scientific, Biocompare.com, and ChemicalBook.[3][5][6][7]

Synthesis and Experimental Protocols

The most common method for synthesizing diethyl benzylphosphonates is the Michaelis-Arbuzov reaction.[1][2] Alternative, more modern methods utilize catalytic systems to improve efficiency.[1]

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

This reaction involves the treatment of a trialkyl phosphite with a benzyl halide.[1] For this compound, this involves the reaction of 2-chlorobenzyl chloride (or bromide) with triethyl phosphite.

Materials:

-

2-chlorobenzyl halide (e.g., 2-chlorobenzyl bromide)

-

Triethyl phosphite

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (three-necked round-bottom flask, reflux condenser, dropping funnel)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Charge the flask with 2-chlorobenzyl bromide dissolved in anhydrous toluene.

-

Add triethyl phosphite dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for several hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.[2]

-

Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[2]

Potential Research Applications

While a specific derivative, this compound has limited specific data, the broader class of diethyl benzylphosphonates has demonstrated a range of biological activities, including antimicrobial and anticancer effects.[2] The presence of the chlorine atom on the benzyl ring is expected to modulate its lipophilicity and electronic properties, potentially influencing its biological activity.[2]

Antimicrobial Drug Discovery

Substituted diethyl benzylphosphonates have shown notable activity against various bacterial strains, including Escherichia coli.[2][8] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and eventual cell death.[2] Studies on related compounds have shown that they can be highly specific for pathogenic E. coli strains and may have greater potential as antibacterial agents than some conventional antibiotics.[8][9]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the minimum concentration of a compound required to inhibit the visible growth of a bacterium.[2]

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Standardized inoculum of the test bacterium (e.g., E. coli) at ~5 x 10⁵ colony-forming units (CFU)/mL.

-

Sterile 96-well microtiter plates.

-

Positive control (bacteria only).

-

Negative control (broth only).

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

References

- 1. This compound | 29074-98-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Diethyl (2-Chlorobenzyl)phosphonate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. Diethyl (2-Chlorobenzyl)phosphonate | 29074-98-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. biocompare.com [biocompare.com]

- 6. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 7. Diethyl (2-Chlorobenzyl)phosphonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Diethyl 2-chlorobenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification.[2] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, a feature that is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates.[1]

This document provides detailed application notes and experimental protocols for the use of Diethyl 2-chlorobenzylphosphonate in the Horner-Wadsworth-Emmons reaction for the synthesis of 2-chlorostilbene derivatives. The presence of the chloro substituent on the aromatic ring makes this reagent a valuable building block for introducing steric and electronic modifications to target molecules, influencing their biological activity and physical properties.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: A suitable base abstracts the acidic α-proton from the this compound to generate a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses in a syn-elimination process to yield the desired alkene and a water-soluble dialkyl phosphate salt.[3]

The stereochemical outcome of the reaction is predominantly the (E)-isomer due to the thermodynamic equilibration of the intermediates, which favors the less sterically hindered arrangement.[1]

Applications in Organic Synthesis

The Horner-Wadsworth-Emmons reaction using this compound is a powerful tool for the synthesis of a variety of substituted stilbenes. These products can serve as key intermediates in the development of new materials and therapeutic agents. The 2-chloro substitution pattern can be strategically employed to modulate the conformational properties of the final product or to serve as a handle for further chemical transformations, such as cross-coupling reactions.

Data Presentation

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes.

| Entry | Aldehyde | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | (E)-2-chloro-stilbene | NaH | THF | rt | 12 | 85 | >98:2 |

| 2 | 4-Methoxybenzaldehyde | (E)-2-chloro-4'-methoxystilbene | NaH | THF | rt | 12 | 88 | >98:2 |

| 3 | 4-Nitrobenzaldehyde | (E)-2-chloro-4'-nitrostilbene | NaH | THF | rt | 12 | 82 | >98:2 |

| 4 | 4-Chlorobenzaldehyde | (E)-2,4'-dichloro-stilbene | NaH | THF | rt | 12 | 86 | >98:2 |

Note: The data presented in this table is illustrative and based on typical outcomes for Horner-Wadsworth-Emmons reactions with similar substrates. Actual yields and stereoselectivities may vary depending on specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for the (E)-Selective Synthesis of 2-Chlorostilbene Derivatives

This protocol provides a general procedure for the reaction of this compound with an aromatic aldehyde to afford the corresponding (E)-2-chlorostilbene derivative.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-